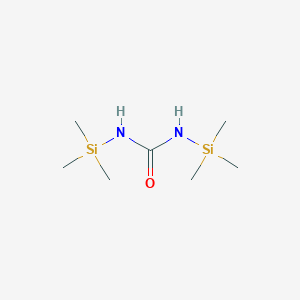
1,3-Bis(trimethylsilyl)urea
Übersicht
Beschreibung
1,3-Bis(trimethylsilyl)urea (BTMU) is a chemical compound used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. BTMU is commonly used in the synthesis of peptides and other organic molecules due to its ability to activate carboxylic acids and esters.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trimethylsilyl)urea is related to its ability to activate carboxylic acids and esters. When 1,3-Bis(trimethylsilyl)urea is added to a reaction mixture containing a carboxylic acid or ester, it forms an activated intermediate that is more reactive towards nucleophiles. This allows for the formation of peptide bonds and other organic molecules.
Biochemische Und Physiologische Effekte
While 1,3-Bis(trimethylsilyl)urea is primarily used in organic synthesis, it has also been studied for its potential biochemical and physiological effects. Studies have shown that 1,3-Bis(trimethylsilyl)urea can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Bis(trimethylsilyl)urea in lab experiments is its ability to activate carboxylic acids and esters, which can be difficult to react under normal conditions. 1,3-Bis(trimethylsilyl)urea is also relatively easy to handle and store, and is readily available from chemical suppliers. However, 1,3-Bis(trimethylsilyl)urea can be expensive compared to other reagents, and its use can sometimes result in unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-Bis(trimethylsilyl)urea. One area of interest is the development of new synthetic methods using 1,3-Bis(trimethylsilyl)urea as a reagent. Another area of interest is the study of 1,3-Bis(trimethylsilyl)urea's potential biochemical and physiological effects, particularly its effects on the nervous system. Additionally, there is potential for the development of new drugs based on the structure of 1,3-Bis(trimethylsilyl)urea.
Synthesemethoden
1,3-Bis(trimethylsilyl)urea is synthesized by reacting trimethylsilyl isocyanate with urea. The reaction takes place under anhydrous conditions and is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trimethylsilyl)urea has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in peptide synthesis, where it is used to activate carboxylic acids and esters. 1,3-Bis(trimethylsilyl)urea is also used in the synthesis of other organic molecules, such as amides and lactams.
Eigenschaften
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Bis(trimethylsilyl)urea | |
CAS RN |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)



